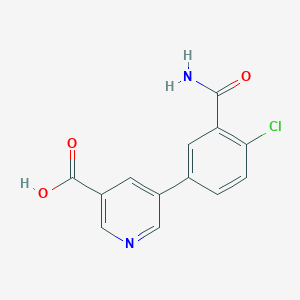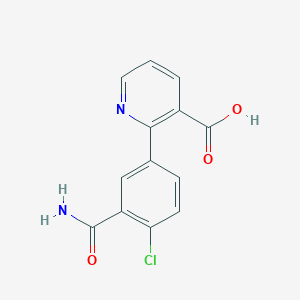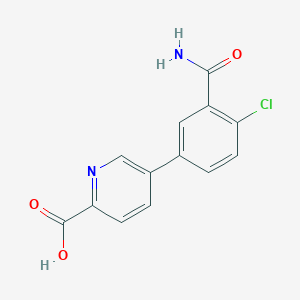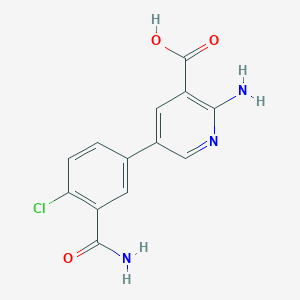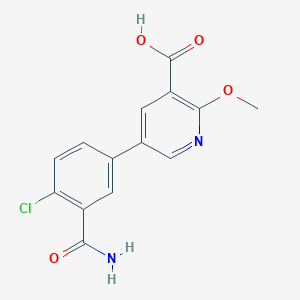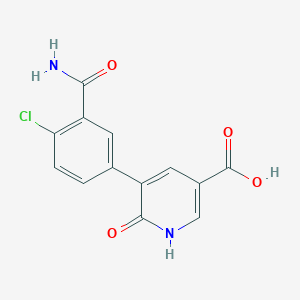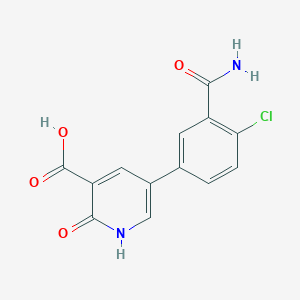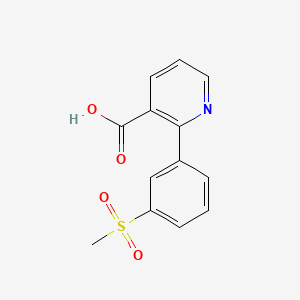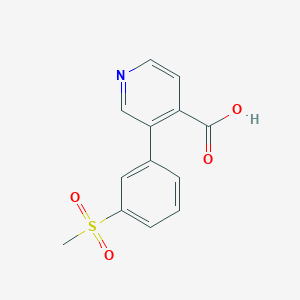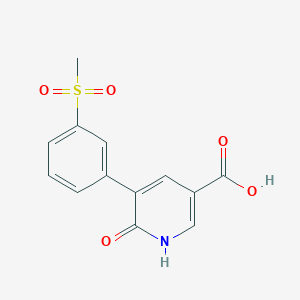
4-(3-Methylsulfonylphenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methylsulfonylphenyl)picolinic acid (4-MSPPA) is a synthetic organic compound with a wide range of uses in scientific research. It is a carboxylic acid with a molecular formula of C8H7NO4S, commonly abbreviated as 4-MSPPA. The molecule is highly polar and has a very low melting point, making it suitable for a variety of applications. 4-MSPPA is used in the synthesis of compounds such as chiral catalysts, fluorescent dyes, and drug delivery systems. It is also used in the development of biosensors, electrophoresis, and chromatography techniques. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-MSPPA.
Mécanisme D'action
The mechanism of action of 4-(3-Methylsulfonylphenyl)picolinic acid, 95% is not fully understood. It is believed that the molecule interacts with other molecules through hydrogen bonding and electrostatic interactions. This allows it to catalyze the formation of new compounds or to modify existing molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Methylsulfonylphenyl)picolinic acid, 95% are not fully understood. However, it is believed that the molecule may have some anti-inflammatory and antioxidant properties. It has also been shown to reduce the effects of oxidative stress and to increase the production of nitric oxide in cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-Methylsulfonylphenyl)picolinic acid, 95% has several advantages for laboratory experiments. It is a low-cost and widely available compound, and it has a low melting point and high polarity. This makes it suitable for a variety of applications. However, it is important to note that 4-(3-Methylsulfonylphenyl)picolinic acid, 95% is a highly reactive compound and should be handled with care.
Orientations Futures
The future of 4-(3-Methylsulfonylphenyl)picolinic acid, 95% is promising. It has a wide range of potential applications in scientific research, including the development of chiral catalysts, fluorescent dyes, and drug delivery systems. It is also being investigated for its potential anti-inflammatory and antioxidant properties. Additionally, 4-(3-Methylsulfonylphenyl)picolinic acid, 95% could be used to develop biosensors, electrophoresis, and chromatography techniques.
Méthodes De Synthèse
4-(3-Methylsulfonylphenyl)picolinic acid, 95% can be synthesized from the reaction of 3-methylsulfonylphenol and picolinic acid. This reaction is typically carried out in anhydrous conditions in the presence of a catalyst such as p-toluenesulfonic acid. The product is a white powder with a purity of 95%. It has a melting point of 86-87°C and a solubility of 0.02 g/L in water.
Applications De Recherche Scientifique
4-(3-Methylsulfonylphenyl)picolinic acid, 95% is widely used in scientific research due to its low melting point and high polarity. It can be used as a chiral catalyst in the synthesis of a variety of compounds. It is also used in the synthesis of fluorescent dyes for imaging applications. 4-(3-Methylsulfonylphenyl)picolinic acid, 95% is also used in the development of biosensors, electrophoresis, and chromatography techniques.
Propriétés
IUPAC Name |
4-(3-methylsulfonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c1-19(17,18)11-4-2-3-9(7-11)10-5-6-14-12(8-10)13(15)16/h2-8H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQNMPPMHKLCEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

